molecular formula C11H12ClN3O2 B8282467 2-(4-chlorobenzoyl)-N-cyclopropylhydrazinecarboxamide

2-(4-chlorobenzoyl)-N-cyclopropylhydrazinecarboxamide

Cat. No.: B8282467
M. Wt: 253.68 g/mol
InChI Key: XWPNPJMDWFDCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzoyl)-N-cyclopropylhydrazinecarboxamide is a useful research compound. Its molecular formula is C11H12ClN3O2 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

1-[(4-chlorobenzoyl)amino]-3-cyclopropylurea

InChI

InChI=1S/C11H12ClN3O2/c12-8-3-1-7(2-4-8)10(16)14-15-11(17)13-9-5-6-9/h1-4,9H,5-6H2,(H,14,16)(H2,13,15,17)

InChI Key

XWPNPJMDWFDCJY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 4.00 g (23.4 mmol) of 4-chlorobenzoic acid hydrazide are placed in 50 ml tetrahydrofuran. 1.95 g (23.4 mmol) of cyclopropyl isocyanate, dissolved in 50 ml tetrahydrofuran, are added dropwise at 50° C., and the mixture further stirred overnight at 50° C. The solvent is evaporated in vacuo, diethyl ether is added to the residue and the solid formed is isolated and purified by filtration and further washing with diethyl ether. 5.92 g (ca. 100% of theory) of the target compound are thus obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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